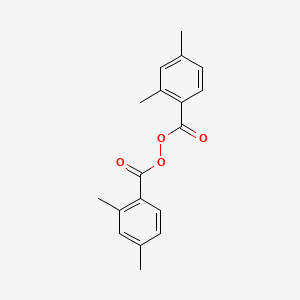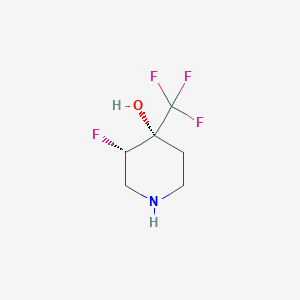
5-Nitroisochroman
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitroisochroman is an organic compound belonging to the class of isochromans, which are oxygen-containing heterocyclic compounds The structure of this compound consists of a benzene ring fused to a tetrahydrofuran ring, with a nitro group (-NO2) attached to the fifth position of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroisochroman typically involves the nitration of isochroman. One common method is the electrophilic nitration of isochroman using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalytic systems and green chemistry approaches can improve the sustainability of the production process.
化学反应分析
Types of Reactions: 5-Nitroisochroman undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 5-Aminoisochroman.
Substitution: Various substituted isochroman derivatives.
Oxidation: Quinone derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: 5-Nitroisochroman is used in the synthesis of materials with specific optical and electronic properties, making it valuable in materials science and nanotechnology.
作用机制
The mechanism of action of 5-Nitroisochroman and its derivatives often involves interactions with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the generation of reactive oxygen species (ROS) and the modulation of signaling pathways, contributing to the compound’s antimicrobial and anticancer activities.
相似化合物的比较
Isochroman: The parent compound without the nitro group.
5-Aminoisochroman: The reduced form of 5-Nitroisochroman.
Nitrobenzene: A simpler aromatic compound with a nitro group.
Comparison: this compound is unique due to the presence of both the isochroman ring system and the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to isochroman, the nitro group in this compound enhances its electrophilic character, making it more reactive in substitution and reduction reactions. Compared to nitrobenzene, the isochroman ring provides additional sites for functionalization and potential biological interactions.
属性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC 名称 |
5-nitro-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C9H9NO3/c11-10(12)9-3-1-2-7-6-13-5-4-8(7)9/h1-3H,4-6H2 |
InChI 键 |
IOAWMDBMHTVKKU-UHFFFAOYSA-N |
规范 SMILES |
C1COCC2=C1C(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3',4',5'-Trihydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15330840.png)


![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15330863.png)




![7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330892.png)
